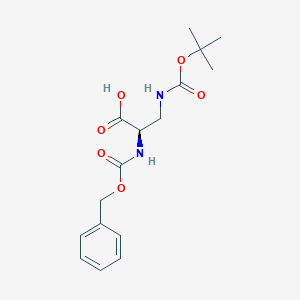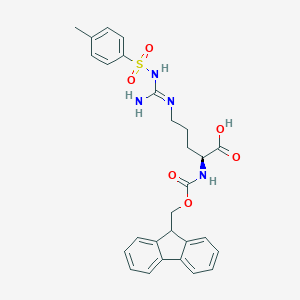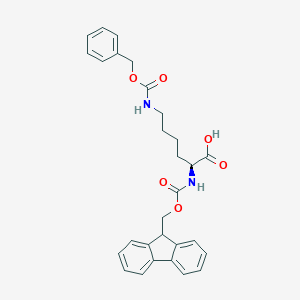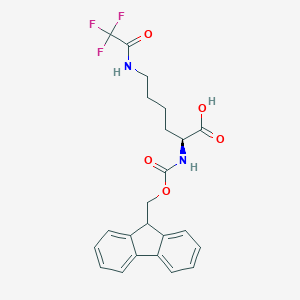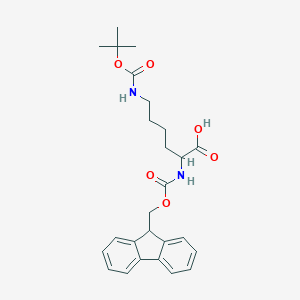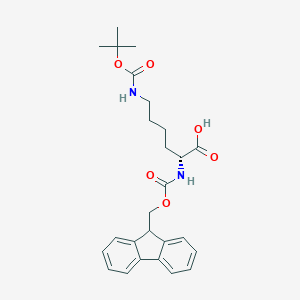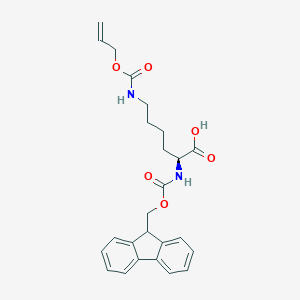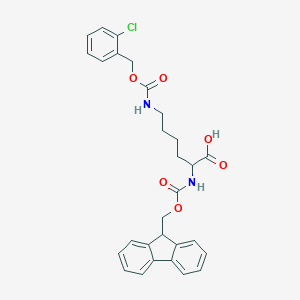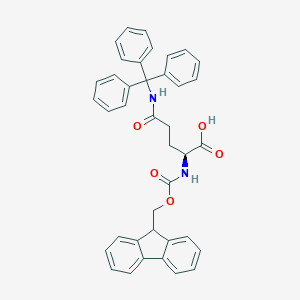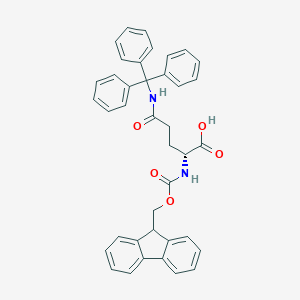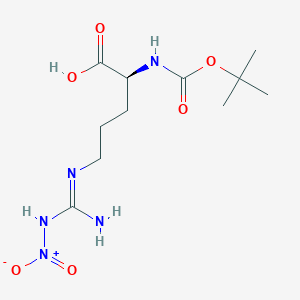
Boc-Arg(NO2)-OH
概要
説明
Molecular Structure Analysis
The molecular structure of Boc-Arg(NO2)-OH is represented by the formula HN=C(NHNO2)NH(CH2)3CH(COOH)NHCOOC(CH3)3 . The molecular weight of Boc-Arg(NO2)-OH is 319.31 g/mol .Physical And Chemical Properties Analysis
Boc-Arg(NO2)-OH has a molecular weight of 319.31 g/mol . The molecular formula is C11H21N5O6 .科学的研究の応用
Fluorescent Arginine Derivative Synthesis : Boc-Arg(Nap)-OH, a derivative of Boc-Arg-OH with a fluorescent side-chain, was synthesized using palladium(0)-catalyzed coupling. This derivative accesses an electrically neutral protonation state, unlike arginine itself. It's useful in fluorescence emission studies and can be incorporated into peptides (Marshall et al., 2019).
Organotin(IV) Complexes Synthesis : Novel diorganotin(IV) and triorganotin(IV) derivatives of Boc-Arg-OH were synthesized. These complexes showed marked cytotoxic activity against human HT29 colorectal carcinoma cells, suggesting potential in cancer therapy (Girasolo et al., 2010).
Peptide Synthesis and Kinetic Studies : Boc-Arg(NO2)-OH was used in the synthesis of peptides like Boc-Phe-Arg(NO2)-Phe-Pro-OH. It allowed for studying the kinetics of peptide synthesis and the efficiency of protective groups (Mutulis et al., 2009).
Photocatalysis Research : Research on N-doped (BiO)2CO3 hollow nanoplates microspheres (N-BOC) for visible light photocatalytic removal of NO in air utilized a material synthesis process involving Boc-Arg(NO2)-OH. This study contributes to air cleaning technology (Dong et al., 2013).
Synthesis of Peptide Analogs : Boc-Arg(NO2)-OH was used in the synthesis of various peptide analogs. These include Hyp3-tuftsin analogue and its glucosylated derivatives, contributing to the study of peptides' immunogenic properties (Biondi et al., 2009).
Arginine Derivative Coupling Studies : Investigations into the formation of Arg-Arg bonds using Boc-Arg(NO2)-OH and different coupling methods provided insights into peptide synthesis techniques (Neubert & Jakubke, 1978).
Bismuth Carbonate Photocatalysts : Studies on bismuth carbonate (Bi2O2CO3, BOC) photocatalysts, including Boc-Arg(NO2)-OH derivatives, have shown their effectiveness in environmental applications like NOx removal (Liu et al., 2019).
Synthesis of Biologically Active Peptides : Boc-Arg(NO2)-OH was employed in the synthesis of homoarginine-containing opioid peptides, highlighting its role in designing biologically active peptides with increased resistance to degradation (Izdebski et al., 2007).
Safety and Hazards
作用機序
Target of Action
Boc-Arg(NO2)-OH, also known as N-tert-butyloxycarbonyl-Ng-nitro-L-arginine, primarily targets thrombin , a serine protease involved in the coagulation cascade . Thrombin plays a crucial role in converting fibrinogen into fibrin, which is a key step in blood clotting .
Mode of Action
Boc-Arg(NO2)-OH acts as a substrate for thrombin . It contains the Val-Pro-Arg (VPR) sequence, which is recognized by thrombin . Upon recognition, thrombin cleaves the compound, leading to a change in its fluorescence or color . This property makes Boc-Arg(NO2)-OH useful in assays for detecting thrombin activity .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Arg(NO2)-OH is the coagulation cascade . By acting as a substrate for thrombin, it indirectly influences the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots .
Result of Action
The cleavage of Boc-Arg(NO2)-OH by thrombin results in a change in its fluorescence or color . This change can be measured and used to quantify the activity of thrombin, providing valuable information about the coagulation status of a biological sample .
Action Environment
The action of Boc-Arg(NO2)-OH is likely influenced by various environmental factors. For example, the pH and temperature of the environment could affect the activity of thrombin and, consequently, the cleavage of Boc-Arg(NO2)-OH . Additionally, the presence of other proteins or molecules could potentially interfere with the interaction between Boc-Arg(NO2)-OH and thrombin.
特性
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSSOVRIEPAIMP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883805 | |
| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(NO2)-OH | |
CAS RN |
2188-18-3 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2188-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-nitroarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino(nitroamino)methyl]-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-L-Nitroarginine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ9PP5RVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Boc-Arg(NO2)-OH in peptide synthesis, and how does its structure contribute to this function?
A: Boc-Arg(NO2)-OH serves as a protected form of the amino acid arginine in peptide synthesis [, ]. The "Boc" group (tert-butoxycarbonyl) acts as a temporary protecting group for the amine group, preventing unwanted side reactions during synthesis. The nitro group (NO2) protects the guanidine side chain of arginine, which is also susceptible to unwanted reactions. This selective protection allows for controlled and sequential addition of amino acids during peptide chain assembly.
Q2: Can you provide an example from the provided research of how Boc-Arg(NO2)-OH is used in peptide synthesis?
A: In one study [], Boc-Arg(NO2)-OH was utilized in the synthesis of a ferrocene-peptide conjugate, specifically Ferrocene-Arg(NO2)-Gly-Asp(OMe)-OMe. Researchers employed this protected arginine derivative alongside other amino acids (Gly and Asp derivatives) and ferrocene as starting materials. The synthesis was achieved using liquid-phase synthesis methods with HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) as coupling reagents. This example highlights the practical application of Boc-Arg(NO2)-OH in constructing specific peptide sequences with modified side chains.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



